

# Spectroscopic Analysis of 2,2,5,5-Tetramethylhexane: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,5,5-Tetramethylhexane

Cat. No.: B086233

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This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane **2,2,5,5-tetramethylhexane** (C<sub>10</sub>H<sub>22</sub>). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2,2,5,5-tetramethylhexane**.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Due to the high symmetry of the **2,2,5,5-tetramethylhexane** molecule, the <sup>1</sup>H NMR spectrum is predicted to be very simple.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.86	Singlet	18H	Methyl Protons (-CH <sub>3</sub> )
~1.15	Singlet	4H	Methylene Protons (-CH <sub>2</sub> -)

Note: Data is predicted and should be confirmed by experimental analysis.

## Table 2: Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted  $^{13}\text{C}$  NMR spectrum also reflects the molecule's symmetry, showing only three distinct signals.

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~30.0	Quaternary	C2, C5
~31.0	Primary	Methyl Carbons ( $-\text{CH}_3$ )
~40.0	Secondary	Methylene Carbons ( $-\text{CH}_2-$ )

Note: Data is predicted and should be confirmed by experimental analysis.

## Table 3: Infrared (IR) Spectroscopy Peak List

The IR spectrum of **2,2,5,5-tetramethylhexane** is characteristic of a simple alkane, dominated by C-H stretching and bending vibrations.<sup>[1]</sup>

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2950 - 2850	Strong	C-H Stretch ( $\text{sp}^3$ hybridized)
1470 - 1450	Medium	C-H Bend (Scissoring)
1385 - 1365	Medium	C-H Bend (Methyl Rock)
~720	Weak	C-H Rock (in long chains)

Data sourced from the NIST Chemistry WebBook.

## Table 4: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **2,2,5,5-tetramethylhexane** is characterized by extensive fragmentation, with a very weak or absent molecular ion peak.

m/z	Relative Intensity	Assignment
57	100 (Base Peak)	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (allyl cation)
29	Medium	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (ethyl cation)
142	Very Low / Absent	[C <sub>10</sub> H <sub>22</sub> ] <sup>+</sup> (Molecular Ion)

Data sourced from the NIST Chemistry WebBook.

## Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data for a liquid alkane such as **2,2,5,5-tetramethylhexane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Ensure the **2,2,5,5-tetramethylhexane** sample is of high purity.
- For <sup>1</sup>H NMR, prepare a solution of approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).[\[2\]](#)
- For <sup>13</sup>C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of the deuterated solvent is recommended due to the lower natural abundance of the <sup>13</sup>C isotope.[\[2\]](#)
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

### 2. Data Acquisition:

- The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- For  $^1\text{H}$  NMR:
  - Use a standard single-pulse experiment.
  - Set the spectral width to cover a range of approximately -1 to 12 ppm.
  - Acquisition time is typically 2-4 seconds with a relaxation delay of 1-5 seconds.
  - Acquire 8-16 scans for a sample of sufficient concentration.
- For  $^{13}\text{C}$  NMR:
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover a range of approximately 0 to 220 ppm.
  - Acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.
  - A higher number of scans (128-1024) is necessary due to the low natural abundance of  $^{13}\text{C}$ .

### 3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation:

- For a neat liquid sample like **2,2,5,5-tetramethylhexane**, no special preparation is required.
- Ensure the sample is free of water and other impurities.

### 2. Data Acquisition:

- Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

### 3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption peaks.

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- For a volatile liquid like **2,2,5,5-tetramethylhexane**, direct injection or infusion into the ion source is appropriate.
- Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation from any potential impurities.

### 2. Ionization:

- Electron Ionization (EI) is the standard method for alkanes.
- The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

### 3. Mass Analysis:

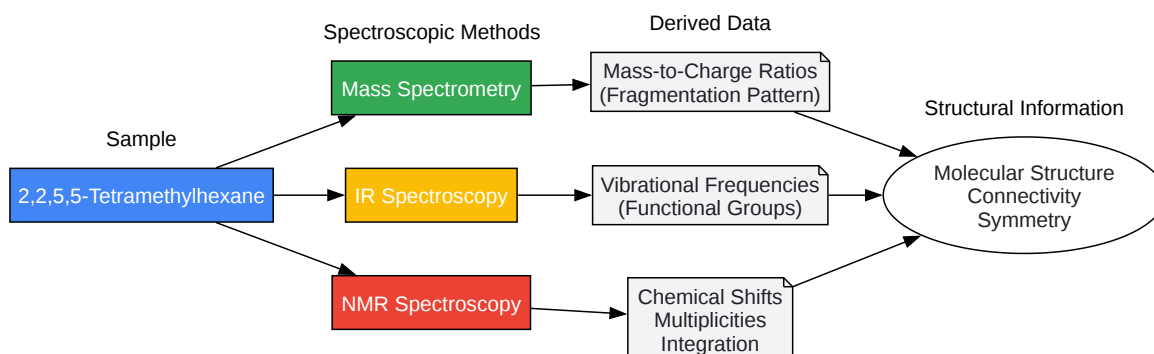
- The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

- The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

#### 4. Detection:

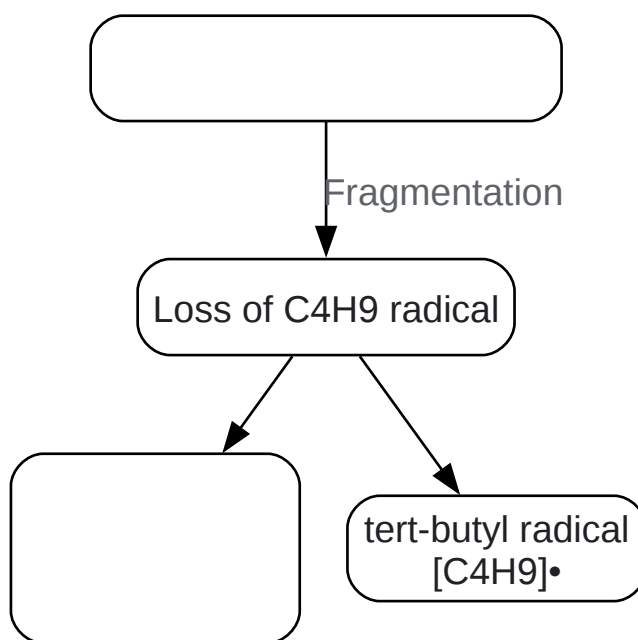
- An electron multiplier or similar detector records the abundance of each ion.
- The resulting data is plotted as a mass spectrum, showing the relative abundance of each fragment ion.

## Mandatory Visualizations



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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.



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Caption: Primary Fragmentation Pathway in Mass Spectrometry.

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